3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide (compound 3 in the cited study) is a synthetically derived compound [] designed as a prodrug. Its primary function in scientific research is its role as a precursor to the anti-inflammatory agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (compound 2 in the cited study) [].
Firstly, a 1,3-dipolar cycloaddition reaction is performed using carbethoxyformonitrile oxide and N-[4-(trifluoromethyl)phenyl]-3-pyrrolidino-2-butenamide (compound 6 in the cited study) []. This reaction simultaneously forms the isoxazole ring and eliminates pyrrolidine. Finally, hydrolysis of the ethyl ester group yields the target compound, 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide [].
The primary chemical reaction involving 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide detailed in the literature is its in vivo metabolization. Upon oral administration to rats, this compound undergoes metabolic transformations, ultimately yielding 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide, its active anti-inflammatory form [].
The primary application of 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, as highlighted in the research, is its use as a prodrug []. Specifically, it serves as a precursor to 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide, an anti-inflammatory agent. This application is supported by the study's observation that after oral administration to rats, 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide is metabolized to produce plasma concentrations of 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide comparable to those achieved with an equivalent dose of the established prodrug 5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide (compound 1 in the cited study) [].
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2